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For Researchers, Scientists, and Drug Development Professionals

Indocyanine green (ICG) is a tricarbocyanine dye with significant applications in medical

diagnostics and therapeutics, primarily due to its strong absorption and fluorescence in the

near-infrared (NIR) window (700-900 nm).[1][2] This spectral range is advantageous for in vivo

applications because it allows for deeper tissue penetration of light compared to the visible

spectrum.[1] This guide provides an in-depth overview of the core principles governing ICG's

NIR absorption, factors influencing its photophysical properties, and its application in

photothermal and photodynamic therapies.

Core Photophysical Properties of Indocyanine
Green
The utility of ICG is rooted in its distinct photophysical characteristics, which are highly

sensitive to its environment. Key parameters include its absorption and emission maxima,

molar extinction coefficient, and fluorescence quantum yield.

Factors Influencing ICG's Optical Properties
The absorption and emission spectra of ICG are not static but are influenced by several factors:

Solvent Polarity: The nature of the solvent medium significantly affects ICG's spectral

properties.[3] In aqueous solutions, ICG tends to form non-fluorescent H-aggregates, leading

to a blue-shifted absorption peak around 700 nm.[3] In organic solvents like ethanol and
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DMSO, ICG predominantly exists as a monomer, exhibiting a strong absorption peak around

780-800 nm.

Concentration: At high concentrations in aqueous media, ICG molecules self-aggregate,

which alters the absorption spectrum. This aggregation can lead to a decrease in

fluorescence quantum yield. The formation of H-aggregates is a concentration-dependent

phenomenon, whereas in solvents like ethanol, the absorption spectrum remains largely

independent of concentration.

Protein Binding: Upon entering the bloodstream, ICG rapidly binds to plasma proteins,

particularly albumin. This binding event causes a redshift in the absorption maximum to

approximately 805 nm and enhances its fluorescence and photostability.

J-Aggregates: Under specific conditions of concentration and temperature, ICG can form

"head-to-tail" J-aggregates. These aggregates are characterized by a distinct, red-shifted

absorption peak around 896 nm, which is beneficial for applications requiring even deeper

tissue penetration.

The interplay of these factors dictates the in vivo behavior of ICG and is a critical consideration

for its application in imaging and therapy.
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Factors influencing ICG's photophysical properties.
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Quantitative Photophysical Data
The following tables summarize the key quantitative photophysical properties of ICG in various

environments.

Table 1: Absorption and Emission Maxima of ICG

Solvent/Mediu
m

Concentration
Absorption
Max (λabs,
nm)

Emission Max
(λem, nm)

Reference(s)

Water Dilute 780 820-830

Water High
700 (H-

aggregate)
-

Ethanol 0.08 - 100 µM 780 806

DMSO 0.08 - 100 µM 801 815

Plasma/Albumin - ~805 ~840

J-Aggregates - ~896 -

Table 2: Molar Extinction Coefficient and Quantum Yield of ICG

Solvent/Medium
Molar Extinction
Coefficient (ε, M-
1cm-1)

Fluorescence
Quantum Yield
(ΦF)

Reference(s)

Water 1.55 x 105 0.029

Ethanol 2.53 x 105 0.12 - 0.22

DMSO - 0.13 - 0.42

Fetal Bovine Serum

(FBS)
1.96 x 105 0.13

Whole Blood - 0.14
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Experimental Protocols
Measurement of ICG Absorption Spectrum
Objective: To determine the absorption spectrum and molar extinction coefficient of ICG in a

given solvent.

Materials:

Indocyanine green (ICG) powder

Solvent of interest (e.g., deionized water, ethanol, DMSO)

Spectrophotometer

Quartz cuvettes (1 cm path length)

Analytical balance

Volumetric flasks and pipettes

Procedure:

Stock Solution Preparation: Accurately weigh a small amount of ICG powder and dissolve it

in the chosen solvent to prepare a concentrated stock solution of known molarity.

Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a range of

concentrations. For monomeric ICG analysis, low micromolar concentrations are typically

used.

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the

wavelength range to scan, typically from 600 nm to 900 nm.

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place

the cuvette in the spectrophotometer and record a baseline spectrum.

Sample Measurement: Starting with the most dilute solution, rinse the cuvette with the

sample, then fill it and place it in the spectrophotometer. Record the absorbance spectrum.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1671883?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: The peak absorbance wavelength (λmax) is identified from the spectrum. The

molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where

A is the absorbance at λmax, c is the molar concentration, and l is the path length of the

cuvette.

Determination of Fluorescence Quantum Yield
Objective: To measure the fluorescence quantum yield (ΦF) of ICG relative to a standard dye.

Materials:

ICG solution of known absorbance

Standard dye solution with a known quantum yield in the same solvent (e.g., Methylene

Blue)

Fluorometer

Quartz cuvettes

Procedure:

Sample Preparation: Prepare a dilute solution of ICG and the standard dye in the same

solvent, with absorbance values at the excitation wavelength typically below 0.1 to minimize

inner filter effects.

Fluorometer Setup: Set the excitation wavelength and record the emission spectrum over the

appropriate range for both the ICG sample and the standard.

Data Acquisition: Measure the integrated fluorescence intensity (F) and the absorbance (A)

at the excitation wavelength for both the unknown sample (x) and the standard (st).

Quantum Yield Calculation: The quantum yield of the unknown sample (Φx) is calculated

using the following equation: Φx = Φst * (Fx / Fst) * (Ast / Ax) * (nx2 / nst2) where n is the

refractive index of the solvent.

Mechanisms of Action in Phototherapy
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ICG's strong NIR absorption makes it an effective agent for both photothermal therapy (PTT)

and photodynamic therapy (PDT).

Photodynamic Therapy (PDT)
In PDT, ICG acts as a photosensitizer. Upon excitation by NIR light, the ICG molecule

transitions to an excited triplet state. This excited state can then transfer its energy to molecular

oxygen, generating highly reactive singlet oxygen (1O2) and other reactive oxygen species

(ROS). These ROS induce oxidative stress, leading to cellular damage and triggering cell death

pathways such as apoptosis and ferroptosis.
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ICG-mediated photodynamic therapy signaling pathway.

Photothermal Therapy (PTT)
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In PTT, the absorbed light energy is converted into heat through non-radiative decay

processes. This localized hyperthermia can induce tumor cell death. The efficiency of this

process is dependent on the photothermal conversion efficiency of the ICG formulation. The

generated heat can also enhance the permeability of tumor vasculature, potentially improving

the delivery of other therapeutic agents.

In Vivo Fluorescence Imaging Workflow
A typical workflow for in vivo fluorescence imaging using ICG in a preclinical mouse model is

outlined below.
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Experimental workflow for in vivo ICG fluorescence imaging.

Protocol for In Vivo Imaging:

Animal Model: A suitable tumor model, such as a subcutaneous xenograft in an

immunodeficient mouse, is established.

ICG Administration: ICG, dissolved in a biocompatible solvent, is administered to the animal,

typically via intravenous injection. The dosage can vary depending on the application.

Imaging: At a predetermined time point post-injection (to allow for tumor accumulation), the

animal is anesthetized and placed in an in vivo imaging system equipped with a NIR laser

source and a sensitive camera.
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Image Acquisition and Analysis: Fluorescence images are captured, and the signal intensity

in the tumor and other organs is quantified to assess the biodistribution and tumor-targeting

efficacy of the ICG formulation.

Conclusion
Indocyanine green's unique absorption properties in the near-infrared window, coupled with its

responsiveness to its local environment, make it a versatile tool in biomedical research and

clinical applications. A thorough understanding of the factors that modulate its photophysical

behavior is paramount for the rational design of ICG-based diagnostic and therapeutic agents.

This guide provides a foundational understanding of these principles, offering researchers and

drug development professionals a framework for harnessing the full potential of this important

NIR dye.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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